2-amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide

Description

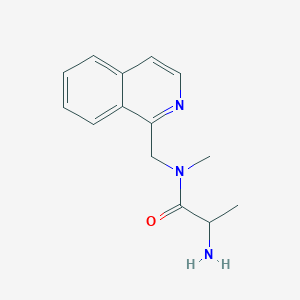

2-Amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide is a synthetic small molecule characterized by a propanamide backbone substituted with an N-methyl group and an isoquinolin-1-ylmethyl moiety. The compound’s structure includes a secondary amide linkage, which enhances solubility and hydrogen-bonding capacity.

Properties

Molecular Formula |

C14H17N3O |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

2-amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide |

InChI |

InChI=1S/C14H17N3O/c1-10(15)14(18)17(2)9-13-12-6-4-3-5-11(12)7-8-16-13/h3-8,10H,9,15H2,1-2H3 |

InChI Key |

HKFMSTLHOMZFSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide typically involves the reaction of isoquinoline derivatives with appropriate amines. One common method involves the reaction of 2-(cyanomethyl)benzoic acid with amines, leading to the formation of isoquinolin-1-ylmethyl derivatives . The reaction conditions often include high-boiling solvents like 1,2-dichlorobenzene or DMF, and the reaction is typically carried out at elevated temperatures for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

(S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of the enzyme or receptor, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Saturated Rings: The target compound’s fully aromatic isoquinoline ring (vs.

- Functional Groups: The cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide increases electrophilicity and reactivity, contrasting with the target’s inert methyl and amino groups.

- Biological Relevance : The arylsulfinyl group in ’s compound enables chiral recognition in enzyme inhibition, a feature absent in the target compound .

Enzyme Inhibition Potential

- Target Compound: No direct activity data are provided, but the isoquinoline scaffold is associated with kinase and protease inhibition in related molecules.

- 3-(8-Amino-dihydroisoquinolin-2-yl)-N-methylpropanamide : The 8-amino group may enhance solubility and target affinity compared to the target’s unmodified isoquinoline.

- 2-Amino-N-(arylsulfinyl)-acetamide : Patent data highlight potent inhibition of bacterial aminoacyl-tRNA synthetases, suggesting acetamide derivatives’ broader antimicrobial utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.